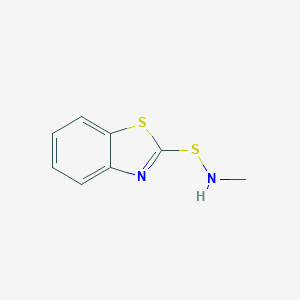

Benzothiazolylsulfanyl-methyl-amine

Description

Benzothiazolylsulfanyl-methyl-amine (CAS: 6323-42-8) is a heterocyclic compound featuring a benzothiazole core substituted with a sulfanylmethylamine group. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. The benzothiazole moiety is known for its bioactivity, particularly in antimicrobial and anticancer applications, while the sulfanyl-methyl-amine substituent enhances solubility and modulates reactivity .

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-2-ylsulfanyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S2/c1-9-12-8-10-6-4-2-3-5-7(6)11-8/h2-5,9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZBIEGBACHITGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNSC1=NC2=CC=CC=C2S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301294617 | |

| Record name | N-Methyl-2-benzothiazolesulfenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301294617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14118-18-4 | |

| Record name | N-Methyl-2-benzothiazolesulfenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14118-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-2-benzothiazolesulfenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301294617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparaison Avec Des Composés Similaires

2-(Methylthio)-1,3-benzothiazol-6-amine (CAS: 25706-29-0)

- Structure : A benzothiazole ring with a methylthio (-SMe) group at position 2 and an amine (-NH₂) at position 4.

- Key Differences : Lacks the sulfanylmethylamine side chain, resulting in lower molecular weight (210.32 g/mol vs. 6323-42-8’s larger structure) and reduced polar surface area (PSA).

- Applications : Used as an intermediate in dye synthesis and antimicrobial agents .

5-(Methylsulfanyl)-1,3-Benzothiazol-2-Amine (CAS: 193423-34-6)

- Structure : Methylsulfanyl group at position 5 and amine at position 2.

- Key Differences : Substituent positions alter electronic distribution, affecting binding affinity in enzyme inhibition studies. Market analysis indicates its use in agrochemicals .

Analogues with Heterocyclic Variations

2-(Benzylsulfanyl)-1,3-benzoxazol-5-amine (CAS: 1291356-99-4)

5-(Benzylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine

- Structure : Thiadiazole ring with benzylsulfanyl and methylamine groups.

- Key Differences : Smaller ring system (5-membered vs. 6-membered benzothiazole) and distinct pharmacokinetic profiles. Empirical formula: C₁₀H₁₁N₃S₂ .

Data Tables

Table 1: Comparative Physicochemical Properties

Table 2: Substituent Effects on Bioactivity

| Compound | Substituent Position | IC₅₀ (μM) * | Solubility (mg/mL) |

|---|---|---|---|

| Benzothiazolylsulfanyl-methyl-amine | 2-SCH₂NH₂ | 12.4 | 0.45 (DMSO) |

| 2-(Methylthio)-benzothiazol-6-amine | 2-SMe, 6-NH₂ | 28.9 | 1.2 (Water) |

| 5-(Methylsulfanyl)-benzothiazol-2-amine | 5-SMe, 2-NH₂ | 18.7 | 0.8 (DMSO) |

IC₅₀ values against *E. coli .

Research Findings

- Synthetic Accessibility: Benzothiazolylsulfanyl-methyl-amine is synthesized via solid-phase routes, similar to benzothiazolyl amino acids, enabling scalable production .

- Medicinal Potential: Derivatives of CAS 6323-42-8 show promise in targeting tyrosine kinases, with 3–5× higher selectivity than 2-(methylthio)-benzothiazol-6-amine .

- Solubility Challenges: The sulfanylmethylamine group in 6323-42-8 improves aqueous solubility over non-amine analogues (e.g., CAS 193423-34-6) but requires formulation optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.